4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2S/c19-17-10-11-18(16-9-5-4-8-15(16)17)23(21,22)20-13-12-14-6-2-1-3-7-14/h4-6,8-11,20H,1-3,7,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVXFSYDIHKUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide typically involves multiple steps:
-
Bromination of Naphthalene: : The initial step involves the bromination of naphthalene to introduce a bromine atom at the desired position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
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Sulfonation: : The brominated naphthalene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.
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Amidation: : The sulfonyl chloride intermediate is then reacted with 2-(cyclohex-1-en-1-yl)ethylamine to form the sulfonamide linkage. This step typically requires a base such as triethylamine (Et₃N) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
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Nucleophilic Substitution: : The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
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Oxidation and Reduction: : The cyclohexene moiety can be oxidized to form epoxides or diols, while reduction can lead to the formation of cyclohexane derivatives.
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Coupling Reactions: : The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds, utilizing palladium catalysts and boronic acids or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Coupling Reactions: Palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) and potassium carbonate (K₂CO₃) in a suitable solvent like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azido derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of cyclohexane derivatives.
Coupling Reactions: Formation of biaryl or styrene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various reactions makes it valuable for the synthesis of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry
In materials science, the compound’s structural features can be utilized in the design of new materials with specific properties, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism by which 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide exerts its effects depends on its application. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The cyclohexene moiety may interact with hydrophobic pockets within the target enzyme, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[2-(cyclohexyl)ethyl]naphthalene-1-sulfonamide: Lacks the double bond in the cyclohexene ring.
4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide: Substitutes chlorine for bromine.
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide: Replaces the naphthalene ring with a benzene ring.
Uniqueness
The presence of both a bromine atom and a cyclohexene moiety in 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide provides unique reactivity and binding properties compared to its analogs. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for further research and development.
Biological Activity
The compound 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Composition
- Molecular Formula: C16H19BrN2O2S
- Molecular Weight: 397.3 g/mol
- IUPAC Name: this compound
Synthesis of this compound
The synthesis of this compound typically involves the following steps:
-
Formation of the Naphthalene Sulfonamide Backbone:
- The naphthalene ring is sulfonated to introduce the sulfonamide functional group.
-
Bromination:
- Bromine is introduced to the para position of the naphthalene ring.
-
Alkylation:
- The cyclohexenyl ethyl group is attached via an alkylation reaction.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, primarily due to their structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial growth.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| Staphylococcus aureus | 100 µg/mL | |
| Klebsiella pneumoniae | 75 µg/mL |
Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
The primary mechanism involves inhibition of dihydropteroate synthase (DHPS), an enzyme crucial in bacterial folate synthesis. By mimicking PABA, these compounds competitively inhibit DHPS, leading to bacterial growth inhibition . Computational docking studies have shown that this compound has a favorable binding affinity for DHPS, with a binding free energy indicative of strong interaction .
Study on Antibacterial Efficacy
In a study published in Antibiotics, various sulfonamide derivatives were tested for their antibacterial activity. The results indicated that the introduction of bromine and cyclohexenyl groups enhanced the antibacterial efficacy compared to other derivatives lacking these modifications .
Antioxidant Properties
In addition to antimicrobial activity, some studies have suggested that sulfonamides may exhibit antioxidant properties. For example, compounds derived from similar structures showed promising results in scavenging free radicals, indicating potential applications in oxidative stress-related conditions .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 60°C, 4h | 75–85 | |
| Amine Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h | 60–70 |
How is the compound characterized post-synthesis to confirm structural integrity?
Methodological Answer :
A multi-technique approach is critical:
- Spectroscopy :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., bromine position, cyclohexene ethyl group integration) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ = 419.04 Da).
- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles/geometry, particularly the stereochemistry of the cyclohexene moiety .
- HPLC : Purity assessment (>95% by reverse-phase C18 column).
What is the mechanistic role of the cyclohexene moiety in the compound's biological activity?
Advanced Research Focus :
The cyclohexene group enhances lipophilicity, facilitating membrane penetration in biological systems. In ABA (abscisic acid) receptor studies (e.g., PYR1/PYL/RCAR family), this moiety mimics natural ligand interactions by occupying hydrophobic pockets, as shown in crystallographic data . Structural analogs lacking the cyclohexene exhibit reduced binding affinity (Kd >10 µM vs. 0.8 µM for the parent compound), highlighting its role in target engagement .
Q. Table 2: SAR of Cyclohexene Modifications
| Modification | Binding Affinity (Kd, µM) | Activity (IC₅₀, ABA Response) |
|---|---|---|
| None (Parent) | 0.8 | 1.2 nM |
| Saturated Cyclohexane | 5.4 | 12 nM |
| Linear Alkyl Chain | >10 | Inactive |
How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?
Q. Advanced Methodology :
- Data Collection : High-resolution (<1.2 Å) X-ray diffraction at synchrotron facilities.
- Refinement : SHELXL refines thermal displacement parameters (B-factors) to distinguish between positional disorder (e.g., bromine vs. chlorine misassignment) and conformational flexibility .
- Validation : MolProbity checks for Ramachandran outliers and clash scores. For example, SHELX-processed data confirmed the sulfonamide’s tetrahedral geometry and hydrogen-bonding network with His60 in ABA receptors .
How can researchers address contradictions in reported biological activities of sulfonamide analogs?
Q. Advanced Strategy :
- Comparative Assays : Standardize bioactivity testing (e.g., ABA-induced stomatal closure assays in Arabidopsis thaliana) to minimize variability .
- Off-Target Profiling : Use kinase/phosphatase panels (e.g., Eurofins DiscoverX) to rule out non-specific PP2C inhibition .
- Computational Modeling : MD simulations (e.g., GROMACS) predict binding poses conflicting with crystallography, reconciling discrepancies via free-energy perturbation .
What strategies optimize the compound’s solubility for in vivo studies without compromising activity?
Q. Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the sulfonamide group, cleaved in vivo by phosphatases.
- Co-solvent Systems : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility (from 0.02 mg/mL to 1.5 mg/mL) while maintaining IC₅₀ <5 nM .
- Structural Tweaks : Replace bromine with polar groups (e.g., -OH) at non-critical positions, guided by QSAR models .
How does the compound’s electronic structure influence its reactivity in further derivatization?
Q. Advanced Analysis :
- DFT Calculations : Gaussian 09 simulations show the bromine atom’s electron-withdrawing effect activates the naphthalene ring for electrophilic substitution (e.g., nitration at C5).
- Experimental Validation : Reactivity with HNO₃/H₂SO₄ yields 4-bromo-5-nitro derivatives, confirmed by LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
